2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
Overview
Description
The compound “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” is a complex organic molecule with the molecular formula C15H28O6 and a molecular weight of 304.38 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes include esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts to form esters . The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
The compound “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ester and hydroxyl groups can be modified to enhance bioavailability and target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups contribute to the formation of cross-linked networks, enhancing the mechanical properties of the final products.
Mechanism of Action
The mechanism of action of “2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate” involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with target proteins to exert their effects. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific arrangement of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater versatility in synthetic modifications and potential biological activities .
Properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-pentanoyloxypropyl] pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYADCNGJWOPCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)COC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867610 | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70146-31-5 | |
Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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